ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate
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Overview
Description
This compound is a complex organic molecule with several functional groups, including an ethyl ester, a thieno[3,2-d]pyrimidin-1-yl group, and a fluorophenyl group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a thieno[3,2-d]pyrimidin-1-yl group indicates a fused ring system, which could have interesting electronic and steric properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thieno[3,2-d]pyrimidin-1-yl and fluorophenyl groups, as well as the ethyl ester. These groups could potentially undergo a variety of chemical reactions .Scientific Research Applications
- Ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate exhibits potent activity with EC50 values of 0.029 µM (PPARα), 0.013 µM (PPARγ), and 0.029 µM (PPARδ) .
PPAR Agonist
Antiviral Properties
Antimicrobial Potential
Biological Potential of Indole Derivatives
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is ecto-5’-nucleotidase (5’-NT or CD73) . This enzyme is involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine . Adenosine is a molecule that increases cancer growth through immune system suppression .
Mode of Action
The compound interacts with its target, ecto-5’-nucleotidase, by binding to it . This interaction inhibits the enzyme’s activity, preventing the conversion of AMP to adenosine . As a result, the growth of cancer cells is hindered due to the reduced suppression of the immune system .
Biochemical Pathways
The compound affects the adenosine signaling pathway . By inhibiting ecto-5’-nucleotidase, the compound prevents the production of adenosine from AMP . This disruption leads to a decrease in adenosine levels, which in turn reduces the suppression of the immune system and hinders cancer growth .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of ecto-5’-nucleotidase and the subsequent reduction in adenosine production . This leads to a decrease in immune system suppression and a hindrance to cancer growth .
properties
IUPAC Name |
ethyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5S/c1-2-33-23(31)16-5-9-18(10-6-16)26-20(29)14-27-19-11-12-34-21(19)22(30)28(24(27)32)13-15-3-7-17(25)8-4-15/h3-12,21H,2,13-14H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRLHZNZSJGOSG-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN3O5S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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